2-(6-Methyl-pyridin-3-yloxy)-propylamine

Lipophilicity LogP Methyl Effect

2-(6-Methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2, molecular formula C₉H₁₄N₂O, molecular weight 166.22 g/mol) is a synthetic small-molecule building block belonging to the aryloxyalkylamine class, specifically a 3-pyridinyloxypropylamine derivative bearing a methyl substituent at the 6-position of the pyridine ring. It is catalogued by multiple chemical suppliers as a versatile small-molecule scaffold for medicinal chemistry and library synthesis, with a typical commercial purity of ≥95–98%.

Molecular Formula C9H14N2O
Molecular Weight 166.22
CAS No. 886763-58-2
Cat. No. B1661193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-pyridin-3-yloxy)-propylamine
CAS886763-58-2
Molecular FormulaC9H14N2O
Molecular Weight166.22
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC(C)CN
InChIInChI=1S/C9H14N2O/c1-7-3-4-9(6-11-7)12-8(2)5-10/h3-4,6,8H,5,10H2,1-2H3
InChIKeyXRBLHDYFMYBHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2): Chemical Identity, Scaffold Class, and Procurement Context


2-(6-Methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2, molecular formula C₉H₁₄N₂O, molecular weight 166.22 g/mol) is a synthetic small-molecule building block belonging to the aryloxyalkylamine class, specifically a 3-pyridinyloxypropylamine derivative bearing a methyl substituent at the 6-position of the pyridine ring . It is catalogued by multiple chemical suppliers as a versatile small-molecule scaffold for medicinal chemistry and library synthesis, with a typical commercial purity of ≥95–98% . The compound is supplied exclusively for research and further manufacturing use and is not intended for direct human or veterinary application . Independent bioassay data in authoritative databases such as ChEMBL, PubChem BioAssay, and BindingDB are currently absent for this specific CAS number, indicating that its biological characterization remains largely unpublished in the peer-reviewed primary literature [1].

Why 2-(6-Methyl-pyridin-3-yloxy)-propylamine Cannot Be Generically Substituted by In-Class Pyridinyloxyalkylamines


The aryloxyalkylamine scaffold class encompasses numerous congeners that appear superficially interchangeable but diverge in computationally predicted physicochemical properties that govern molecular recognition, pharmacokinetic behaviour, and synthetic tractability. The 6-methyl substituent on the pyridine ring differentiates 2-(6-methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2) from its des-methyl analog 2-(pyridin-3-yloxy)propylamine (CAS 886763-53-7), while the branched propylamine connectivity at the ether oxygen distinguishes it from the linear-chain regioisomer 3-((6-methylpyridin-3-yl)oxy)propan-1-amine (CAS 1249234-26-1). These structural variations produce measurable differences in computed logP, rotatable bond count, and GHS hazard classification that collectively preclude generic one-to-one substitution in a medicinal chemistry programme without re-validation of synthetic routes, physicochemical property profiles, and downstream biological assay conditions . Furthermore, the absence of published bioassay data for this specific CAS registry number means that any biological activity observed for structurally related analogs cannot be assumed to transfer to this compound without direct experimental verification [1].

Quantitative Differentiation Evidence: 2-(6-Methyl-pyridin-3-yloxy)-propylamine vs. Closest Structural Analogs


Lipophilicity Differentiation: 6-Methyl Substitution Increases Computed LogP by ~38% vs. Des-Methyl Analog

The presence of the 6-methyl substituent on the pyridine ring of 2-(6-methyl-pyridin-3-yloxy)-propylamine (target) increases the computed partition coefficient (LogP) to 1.11602, compared with 0.8076 for the des-methyl analog 2-(pyridin-3-yloxy)propylamine (CAS 886763-53-7) — an increase of +0.30842 log units, representing a ~38% enhancement in computed lipophilicity . Both compounds share identical topological polar surface area (TPSA = 48.14 Ų), hydrogen bond acceptor count (3), hydrogen bond donor count (1), and rotatable bond count (3), isolating the methyl group as the sole contributor to the lipophilicity differential . The linear-chain regioisomer 3-((6-methylpyridin-3-yl)oxy)propan-1-amine (CAS 1249234-26-1) exhibits a nearly identical LogP (1.11762) to the target, confirming that the 6-methyl group, rather than the propylamine connectivity, drives the lipophilicity shift .

Lipophilicity LogP Methyl Effect Physicochemical Properties Drug-likeness

Conformational Restriction: Branched Propylamine Connectivity Reduces Rotatable Bond Count by 25% vs. Linear Regioisomer

The branched propylamine chain of the target compound (2-oxypropan-1-amine connectivity) yields three rotatable bonds, whereas the linear regioisomer 3-((6-methylpyridin-3-yl)oxy)propan-1-amine (CAS 1249234-26-1; 3-oxypropan-1-amine connectivity) possesses four rotatable bonds . This represents a 25% reduction in rotatable bond count (3 vs. 4), which is a structurally meaningful difference for ligand conformational entropy upon target binding. Both compounds are constitutional isomers sharing identical molecular formula (C₉H₁₄N₂O), molecular weight (166.22 g/mol), TPSA (48.14 Ų), and nearly identical LogP (~1.116–1.118), isolating conformational flexibility as the principal differentiating physicochemical feature .

Conformational Restriction Rotatable Bonds Entropic Penalty Ligand Efficiency Scaffold Rigidity

GHS Hazard Classification Divergence: Target Compound Carries Class 8 Corrosive Designation Absent in Closest Analogs

The target compound 2-(6-methyl-pyridin-3-yloxy)-propylamine is classified under GHS with Signal Word 'Danger', GHS05 (Corrosive), GHS07 (Harmful), Hazard Statements H302-H315-H318-H335, UN Class 8 (Corrosive Substances), and Packing Group III . In contrast, the des-methyl analog 2-(pyridin-3-yloxy)propylamine (CAS 886763-53-7) is classified under GHS with Signal Word 'Warning', GHS07 only, Hazard Statements H315-H319-H335, and carries no UN Class 8 designation . The linear regioisomer (CAS 1249234-26-1) similarly bears only Signal Word 'Warning', GHS07, H302-H312-H332, with no corrosivity classification . The introduction of the 6-methyl substituent is therefore associated with a qualitatively distinct hazard profile that elevates the compound to a higher regulatory and safety tier.

GHS Hazard Transport Classification Corrosivity Laboratory Safety Procurement Compliance

Market Scarcity and Cost Differential: Target Compound Priced at a Substantial Premium Over Des-Methyl Analog

At the time of analysis, 2-(6-methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2) was listed on the ChemScene platform at USD 450/100 mg, USD 642/250 mg, USD 1,012/500 mg, and USD 1,298/1 g . By comparison, the des-methyl analog 2-(pyridin-3-yloxy)propylamine (CAS 886763-53-7) was priced at USD 228/1 g — a unit mass cost that is approximately 5.7-fold lower than the target compound on a per-gram basis . The compound is not listed in the Sigma-Aldrich catalogue , and one European vendor (CymitQuimica) has marked the product as 'Discontinued' , indicating constrained and potentially volatile supply. Multiple Chinese vendors (Leyan, Bidepharm) maintain listings with purity specifications of 95–98% and batch-specific QC documentation including NMR, HPLC, and GC .

Procurement Cost Market Availability Commercial Sourcing Supply Chain Rarity Premium

Storage and Stability: Cold-Chain Requirement Is Conserved Across Analogs; No Differentiating Stability Advantage Demonstrated

All three structurally related compounds — the target 2-(6-methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2), the des-methyl analog 2-(pyridin-3-yloxy)propylamine (CAS 886763-53-7), and the linear regioisomer 3-((6-methylpyridin-3-yl)oxy)propan-1-amine (CAS 1249234-26-1) — share identical vendor-recommended storage conditions: sealed in dry conditions at 2–8 °C . No accelerated stability study data, forced degradation profiles, or shelf-life specifications were identified for any of these compounds in the public domain. Consequently, storage stability does not constitute a point of differentiation for procurement decisions among these analogs.

Storage Stability Cold Chain Shelf Life Procurement Logistics

Caveat: Absence of Published Bioassay Data Precludes Biological Performance-Based Differentiation at Present

A systematic search of ChEMBL, PubChem BioAssay, and BindingDB using the InChI Key XRBLHDYFMYBHJK-UHFFFAOYSA-N and CAS registry number 886763-58-2 returned no bioassay records, IC₅₀, Kᵢ, EC₅₀, or target engagement data for 2-(6-methyl-pyridin-3-yloxy)-propylamine as of April 2026 [1][2]. Similarly, no peer-reviewed primary research articles reporting quantitative biological activity data for this specific compound were identified. A patent family (WO2001029003 / US 6,627,648) describing aryloxyalkylamines including pyridyloxylalkylamines as pharmaceutical compositions does not provide discrete quantitative activity values for this specific CAS entity [3]. Consequently, all biological performance-based differentiation claims — including relative potency, selectivity, target engagement, and cellular efficacy — cannot be substantiated with quantitative evidence at this time. Users should treat any biological activity assertions from non-peer-reviewed sources with caution.

Bioassay Data Gap Target Engagement SAR Procurement Risk Evidence Limitation

Recommended Procurement and Application Scenarios for 2-(6-Methyl-pyridin-3-yloxy)-propylamine (CAS 886763-58-2)


Structure-Activity Relationship (SAR) Studies Probing the Contribution of 6-Methyl Substitution to Target Binding and ADME Properties

The ~38% increase in computed LogP (1.11602 vs. 0.8076 for the des-methyl analog) makes this compound the appropriate procurement choice when a medicinal chemistry campaign requires systematic probing of the pyridine 6-position methyl effect on membrane permeability, metabolic stability, or lipophilic ligand efficiency (LLE/ LipE). The compound should be ordered alongside the des-methyl analog (CAS 886763-53-7) as a matched molecular pair to isolate the methyl contribution, given that both compounds share identical TPSA, hydrogen bond donor/acceptor counts, and rotatable bond profiles. The cold-chain storage requirement (sealed, dry, 2–8 °C) is identical for both pair members , simplifying parallel handling.

Conformational Restriction Studies Comparing Branched vs. Linear Propylamine Scaffold Isomers

When a project aims to evaluate the impact of ligand conformational entropy on target binding, the branched propylamine scaffold (3 rotatable bonds) should be procured alongside its linear regioisomer 3-((6-methylpyridin-3-yl)oxy)propan-1-amine (4 rotatable bonds) . This constitutional isomer pair is uniquely suited for such studies because they share identical molecular formula, molecular weight, LogP, and TPSA, isolating rotatable bond count as the sole variable. The predicted entropic advantage of reduced conformational freedom may translate to favourable binding thermodynamics, but this hypothesis requires direct experimental validation.

Chemical Library Synthesis and Diversity-Oriented Scaffold Derivatisation

The compound is described by multiple vendors as a 'versatile small molecule scaffold' suitable for parallel library synthesis. The primary amine handle permits facile diversification via amide coupling, reductive amination, or sulfonamide formation, while the 6-methylpyridine moiety provides a heterocyclic core amenable to further functionalisation. Procurement for library synthesis is supported by availability from multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC) at purity levels of 95–98% . The elevated GHS hazard classification (Danger, UN Class 8 Corrosive) must be factored into automated library synthesis platform compatibility assessments.

Exploratory Biological Screening in the Absence of Published Target Annotation

Given the complete absence of bioassay records in authoritative public databases (ChEMBL, PubChem BioAssay, BindingDB) , procurement of this compound for phenotypic or target-based screening must be treated as an exploratory, de novo investigation. There is no quantitative evidence to guide target selection or expected potency ranges. Users are advised to include the des-methyl analog (CAS 886763-53-7) and the linear regioisomer (CAS 1249234-26-1) as comparator compounds in any screening campaign to enable preliminary SAR extraction from primary screening data. The aryloxyalkylamine scaffold class has been described in patent literature as having potential pharmaceutical applications , but no target-specific activity data exist for this specific CAS entity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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